Product packaging for N,N'-Ethylenebisoleamide(Cat. No.:CAS No. 110-31-6)

N,N'-Ethylenebisoleamide

Cat. No.: B091346
CAS No.: 110-31-6
M. Wt: 589 g/mol
InChI Key: OXDXXMDEEFOVHR-XPWSMXQVSA-N
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Description

Context and Significance in Contemporary Chemical Science

N,N'-Ethylenebisoleamide, a synthetic wax, has garnered considerable attention within the field of polymer science due to its versatile functions as a processing aid. atamanchemicals.com It is a bio-based secondary bis-amide additive, often derived from sustainable plant sources like oleic acid. acs.orgresearchgate.net This origin is of increasing importance as the chemical industry seeks more sustainable and eco-friendly materials. researchgate.net

The compound's primary significance lies in its role as both an internal and external lubricant for a wide array of thermoplastics. These include widely used polymers such as Acrylonitrile Butadiene Styrene (ABS), Polystyrene (PS), Polyvinyl Chloride (PVC), Polyethylene (B3416737) (PE), and Polypropylene (PP). atamanchemicals.com Its application in polymer processing is crucial for improving manufacturing efficiency and the quality of the final products. google.com By reducing friction between polymer chains and processing machinery, it enhances flowability, which is particularly beneficial for high-performance engineering plastics like ABS that can lack sufficient flow properties for many processing operations. google.comresearchgate.net

Furthermore, this compound functions as an effective mold release agent, anti-blocking agent, and slip agent. atamanchemicals.com In the production of polymer films, it helps prevent adhesion between layers, a phenomenon known as blocking, which is a significant issue in manufacturing processes. researchgate.net Its role as a slip agent reduces the coefficient of friction between film surfaces, which is critical for the use of these films in automated packaging machinery. researchgate.net The compound is also noted for its ability to act as a dispersing agent for pigments and fillers in masterbatches, contributing to the uniform coloration and properties of the final plastic products. atamanchemicals.com

Overview of Research Trajectories and Academic Relevance

Academic and industrial research on this compound and related fatty bis-amides has followed several key trajectories, primarily focused on enhancing polymer processing and performance.

One major area of research has been the detailed investigation of its lubrication mechanism in various polymer matrices. A notable study focused on the influence of this compound on the flowability of Acrylonitrile-Butadiene-Styrene (ABS) resin. researchgate.net This research demonstrated that the addition of the compound significantly improves the melt flow rate and reduces the torque and complex viscosity of the ABS resin. google.comresearchgate.net The proposed mechanism involves the lubricant decreasing the entanglement density of the polymer chains and increasing the mobility of the molecular chain segments. researchgate.netgoogle.com Such fundamental studies are crucial for optimizing processing conditions and developing high-flow polymer grades for demanding applications. researchgate.net

Another significant research trajectory explores the role of fatty bis-amides, including those derived from oleic acid, as nucleating agents for bio-based and biodegradable polymers like Poly(l-lactide) (PLLA). acs.orgnih.gov Research in this area aims to enhance the crystallization kinetics of PLLA, which is essential for improving its thermal resistance and enabling its use in applications requiring higher heat deflection temperatures. acs.org Studies have shown that specific bis-amides can lead to a high degree of crystallinity in PLLA with short processing times. acs.orgnih.gov This line of inquiry is highly relevant to the development of high-performance, sustainable plastics.

A third area of investigation has been the structure-property relationships of various fatty bis-amides. Researchers have synthesized a range of ethylenediamine-based amide lubricants with different fatty chain structures to understand how the chain length and saturation affect their lubricating performance in polymers like ABS. google.com These studies provide a theoretical basis for the rational design and synthesis of new, more efficient lubricants tailored for specific polymer systems. chemicalbook.com

Finally, historical and ongoing research has focused on the practical application of this compound in polymer films to improve their slip and anti-blocking characteristics, with some of the foundational patents in this area dating back several decades. researchgate.net This demonstrates a long-standing academic and industrial interest in leveraging this compound to enhance the functionality and processability of plastic films. researchgate.net

Detailed Research Findings

Physical and Chemical Properties of this compound

The fundamental properties of this compound are well-documented in chemical literature, providing a basis for its application in various industrial processes.

PropertyValue
Molecular Formula C38H72N2O2
Molecular Weight 589.0 g/mol
Appearance White to light-yellow powder or beads
Melting Point 115-118 °C
Boiling Point 728.5±60.0 °C (Predicted)
Density 0.899±0.06 g/cm3 (Predicted)
Flash Point ~296 °C
Solubility Insoluble in water; soluble in some organic solvents when heated

This data is compiled from multiple chemical data sources. atamanchemicals.com

Research on the Effect of this compound on ABS Resin

A significant study investigated the quantitative impact of incorporating this compound (EBO) into Acrylonitrile-Butadiene-Styrene (ABS) resin. The findings highlight its effectiveness as a lubricant to improve the processing characteristics of the polymer.

EBO Content (wt%)Melt Flow Rate (MFR) at 220°C, 10 kg (g/10 min)Torque (N·m)
0 (Pure ABS)14.82.03
0.516.51.91
1.018.21.82
1.520.11.75
2.022.11.69

This data is from a 2022 study on the flowability of ABS resin. google.comresearchgate.netgoogle.com

The results demonstrate a clear trend: as the concentration of this compound increases up to 2.0 wt%, the melt flow rate of the ABS resin shows a significant and near-linear increase, while the torque required for processing decreases. researchgate.net This indicates a substantial improvement in the flowability and a reduction in the internal friction of the polymer melt, confirming the compound's efficacy as a lubricant for ABS. google.comresearchgate.net The study reported a 49% improvement in the MFR with a 2.0 wt% addition of EBO compared to the pure ABS resin. google.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H72N2O2 B091346 N,N'-Ethylenebisoleamide CAS No. 110-31-6

Properties

IUPAC Name

(Z)-N-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,39,41)(H,40,42)/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXXMDEEFOVHR-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCNC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals
Record name 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)-
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CAS No.

110-31-6
Record name Ethylenebis(oleamide)
Source CAS Common Chemistry
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Record name N,N'-1,2-Ethanediylbis-9-octadecenamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)-
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Record name N,N'-ethane-1,2-diylbisoleamide
Source European Chemicals Agency (ECHA)
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Record name ETHYLENE DIOLEAMIDE
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Synthesis and Advanced Derivatization Methodologies

Established Synthetic Pathways for N,N'-Ethylenebisoleamide

The primary route to synthesizing this compound is through the formation of amide bonds between ethylenediamine (B42938) and two molecules of oleic acid or its derivatives.

The most direct synthesis involves the reaction of ethylenediamine with oleic acid. This condensation reaction typically requires elevated temperatures, often around 140°C, to drive off the water formed as a byproduct and achieve high conversion rates. ppor.az The molar ratio of the reactants is a critical parameter, with a 2:1 ratio of oleic acid to ethylenediamine being stoichiometrically required. In practice, a slight excess of the amine may be used. google.com The reaction can be carried out under pressure to facilitate the removal of water and drive the equilibrium towards the product. google.com

Alternative pathways utilize more reactive derivatives of oleic acid. For instance, reacting ethylenediamine with dioleic anhydride (B1165640) can proceed under milder, alkaline conditions, sometimes even at room temperature. Another approach involves the amidation of fatty acid methyl esters (FAMEs), such as methyl oleate, with ethylenediamine. google.com This transamidation reaction is also a viable route for producing fatty acid amides. researchgate.net

Table 1: Comparison of Amidation Reaction Parameters

Oleic Acid Source Reactant Typical Conditions Notes
Oleic Acid Ethylenediamine High temperature (e.g., 140-200°C), water removal ppor.azgoogle.com Direct condensation, equilibrium driven.
Dioleic Anhydride Ethylenediamine Alkaline conditions, room temperature Uses a more reactive acid derivative.

Catalysts are frequently employed to enhance reaction rates, improve yields, and allow for milder reaction conditions. Both chemical and enzymatic catalysts have been utilized in the synthesis of this compound and related fatty bis-amides.

Chemical Catalysis :

Base Catalysis : Potassium hydroxide has been used as a catalyst in the reaction between rapeseed oil methyl ester and ethylenediamine. google.com

Acid Catalysis : Solid acid catalysts have been used to first generate rapeseed oil methyl ester from sulfated rapeseed oil, which is then used in the amidation step. google.com For similar bis-amide syntheses, catalysts like phosphotungstic acid quaternary ammonium titanium salts have proven effective, offering good affinity for the fatty acid reactants and high catalytic performance. google.com Ionic liquids, which can function as acid-base catalysts, represent a modern approach to catalyzing the formation of N,N'-alkylidene bisamides, offering high yields and the potential for catalyst recycling. oiccpress.com

Enzymatic Catalysis : Lipases are increasingly explored as catalysts for amidation reactions under milder conditions. researchgate.net While direct enzymatic synthesis of this compound is a subject of ongoing research, the principles of using lipases for creating amide bonds from fatty acids are well-established. Enzymatic reactions are preferred from a green chemistry perspective due to their operation at lower temperatures (e.g., below 160°C) compared to traditional chemical methods, though reaction times can be longer. researchgate.net

Process Optimization and Sustainable Synthesis

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. This has led to the development of optimized and sustainable methods for producing this compound.

A key aspect of sustainable synthesis is the use of renewable raw materials. This compound is well-suited for this approach as its precursors can be derived from natural fats and oils. A notable example is a production process that starts with sulfated rapeseed oil, a byproduct of rape oil refining. google.com This process first converts the sulfated oil into rapeseed oil methyl ester, which is then reacted with ethylenediamine to produce this compound. google.com This method exemplifies the full utilization of a renewable resource, reducing waste and enhancing the economic value of agricultural byproducts. google.com

The synthesis of this compound is being increasingly aligned with the principles of green chemistry, which aim to reduce the environmental footprint of chemical processes. unibo.itunife.itsharif.edu

Key green chemistry considerations include:

Catalyst Use : The use of recyclable heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids in related amide syntheses, minimizes waste compared to stoichiometric reagents. mdpi.com The ability to recover and reuse catalysts like ionic liquids for several cycles is a significant advantage. oiccpress.com

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Amidation reactions, where water is the only byproduct, are generally high in atom economy.

Solvent-Free Conditions : Performing reactions without a solvent, or "neat," is a core principle of green chemistry. sharif.edu Heating a mixture of an aldehyde and a urea derivative in an oil bath under solvent-free conditions has been shown to be an effective method for producing related bisamides. sharif.edu

Energy Efficiency : Employing catalysts allows for lower reaction temperatures and pressures, thereby reducing energy consumption. researchgate.net Enzymatic catalysis, in particular, operates under very mild conditions. researchgate.net

Waste Reduction : Utilizing byproducts from other industries, such as sulfated rapeseed oil, as starting materials turns a potential waste stream into a valuable feedstock, adhering to the principle of waste prevention. google.com

Chemical Reactivity and Targeted Derivatization

While this compound is chemically stable under normal conditions of use, its structure contains functional groups that can undergo further chemical modification. guidechem.com The molecule's reactivity is centered on the two amide linkages and the carbon-carbon double bonds within the oleoyl chains.

It is generally unreactive with water and air but can react with strong oxidizing agents or acids. guidechem.com The amide groups can be susceptible to hydrolysis under strong acidic or basic conditions, although this typically requires harsh conditions. The double bonds in the oleic acid chains can undergo typical alkene reactions such as hydrogenation, epoxidation, or polymerization, although specific derivatization of this compound through these routes is not widely documented in readily available literature. Such modifications could, in principle, be used to alter the physical properties of the molecule, for example, by converting the unsaturated oleoyl chains into saturated stearoyl chains through hydrogenation, which would significantly increase its melting point.

Hydrolytic Pathways under Acidic and Basic Conditions

Hydrolysis is a fundamental chemical reaction involving the cleavage of a chemical bond by the addition of water. For amides, this reaction breaks the resilient amide bond (C-N) and typically requires catalysis by an acid or a base, especially for a stable bis-amide like this compound. chemguide.co.uklibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, such as heating in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the amide bonds of this compound are cleaved. The reaction with water is catalyzed by the acid, leading to the formation of a carboxylic acid and an amine salt. chemguide.co.uklibretexts.orglibretexts.org Specifically, the hydrolysis of this compound yields oleic acid and the corresponding salt of ethylenediamine, ethylenediammonium chloride (if HCl is used). libretexts.org

(Oleyl-NH-CH₂-)₂ + 2 H₂O + 2 H⁺ → 2 Oleic Acid + H₃N⁺-CH₂-CH₂-N⁺H₃

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide (NaOH), the hydrolysis of this compound proceeds via a process often referred to as saponification. Heating the compound with an aqueous or alcoholic solution of the base results in the cleavage of the amide bonds to produce a carboxylate salt and a free amine. chemguide.co.uklibretexts.org For this compound, this reaction yields the sodium salt of oleic acid (sodium oleate) and ethylenediamine. libretexts.org

(Oleyl-NH-CH₂-)₂ + 2 NaOH → 2 Sodium Oleate + H₂N-CH₂-CH₂-NH₂

The table below summarizes the expected products from the hydrolysis of this compound under different catalytic conditions.

Condition Catalyst Example Oleyl Group Product Ethylenediamine Group Product
AcidicHydrochloric Acid (HCl)Oleic AcidEthylenediammonium ion
BasicSodium Hydroxide (NaOH)Sodium Oleate (a carboxylate salt)Ethylenediamine

This table presents the expected hydrolysis products based on general amide chemistry.

Transamidation Reactions and Novel Amide Bond Formation

Transamidation is a chemical process where an amine group in an amide is exchanged for another, resulting in the formation of a new amide. This reaction is a valuable tool for synthesizing new amide structures from existing ones but is often challenging due to the high stability of the amide bond. nih.gov The reaction is an equilibrium process, and successful execution typically requires a catalyst and/or conditions that shift the equilibrium toward the desired product, such as the removal of a volatile amine byproduct. nih.gov

For this compound, a transamidation reaction would involve its reaction with a primary or secondary amine in the presence of a suitable catalyst. This process would cleave the original amide bonds and form new amides derived from the incoming amine, with the concurrent release of ethylenediamine.

Catalytic Systems: Modern organic synthesis employs various catalysts to facilitate transamidation, including:

Metal Catalysts: Complexes based on nickel, titanium, or scandium have been shown to be effective. nih.govsemanticscholar.org For example, air- and moisture-stable half-sandwich nickel(II)-NHC complexes can mediate the transamidation of activated amides. semanticscholar.org

Acid/Base Catalysis: Strong acids or bases can also promote the reaction, although this can sometimes lead to competing hydrolysis. nih.gov

The general scheme for a catalyzed transamidation of this compound with a generic primary amine (R-NH₂) is detailed in the table below.

Reactants Catalyst/Conditions Potential Products Significance
This compound + Primary Amine (R-NH₂)Metal Catalyst (e.g., Ni, Ti) or Acid/Base Catalyst, HeatN-alkyl/aryl oleamide + EthylenediamineFormation of novel oleamides with different functional properties.
This compound + Diamine (e.g., H₂N-(CH₂)ₓ-NH₂)Catalyst, HeatPoly(amide-oleamide)s + EthylenediamineSynthesis of novel polymers with fatty side chains.

This table outlines potential transamidation reactions and their outcomes.

Esterification Reactions with Alcohols

The direct conversion of an amide to an ester via reaction with an alcohol (alcoholysis) is a thermodynamically challenging transformation due to the poor leaving group ability of the amide anion compared to the alkoxide ion. Therefore, this reaction typically requires harsh conditions or specific activation of the amide bond.

A more conventional and feasible approach to obtaining an ester from this compound involves a two-step process:

Hydrolysis: The this compound is first hydrolyzed under acidic or basic conditions to yield oleic acid or its salt, as described in section 2.3.1. chemguide.co.uklibretexts.org

Esterification: The resulting oleic acid is then subjected to a standard esterification reaction with an alcohol in the presence of an acid catalyst (e.g., Fischer esterification).

A patent for producing this compound describes a preliminary step where rapeseed oil is first esterified with methanol to produce rapeseed oil methyl esters, which are then reacted with ethylenediamine. google.com This highlights the industrial relevance of the interplay between ester and amide functionalities in this context.

Direct, one-pot conversion methods, while less common, are an area of ongoing research. Such a transformation would likely require a specialized catalyst capable of activating the amide's carbonyl group towards nucleophilic attack by an alcohol. Research into the direct esterification of related compounds, such as thioamides, demonstrates that such transformations are possible under mild conditions with appropriate substrate activation. nsf.gov

Tailoring Molecular Structure for Enhanced Functionality

The functionality of this compound can be significantly enhanced by strategically modifying its molecular architecture. These modifications can be targeted at the oleyl chains, the ethylene (B1197577) bridge, or through the introduction of new interacting moieties.

Key Modification Strategies:

Varying the Fatty Acid Component: The properties of the bis-amide can be systematically altered by replacing oleic acid with other fatty acids during the initial synthesis.

Chain Length: Using shorter-chain fatty acids (e.g., lauric acid) or longer-chain ones (e.g., behenic acid) would modify the melting point, solubility, and lubricating efficiency of the molecule. Research on similar additives in ABS resins shows that lubricating effects decrease with increasing fatty chain lengths. researchgate.net

Saturation: Replacing unsaturated oleic acid with a saturated fatty acid like stearic acid yields N,N'-Ethylenebis(stearamide) (EBS), a widely used polymer additive with a higher melting point and different surface properties. atamanchemicals.comilo.org

Altering the Diamine Bridge: The ethylene diamine linker can be substituted with other diamines to change the spacing and flexibility of the molecule. Using a longer-chain diamine, such as hexamethylenediamine, would increase the distance between the fatty acid chains, impacting the crystalline structure and intermolecular interactions.

Functionalization of the Oleyl Chains: The double bonds within the two oleic acid chains are reactive sites that can be used to introduce new functional groups.

Hydrogenation: Catalytic hydrogenation would convert the unsaturated oleyl groups into saturated stearyl groups, transforming the molecule into N,N'-Ethylenebis(stearamide).

Epoxidation: Reaction with a peroxy acid would convert the double bonds into epoxide rings, which can be further reacted to introduce diol functionalities or to serve as cross-linking sites.

Polymerization: The double bonds can potentially be used in polymerization reactions to graft the molecule onto other polymer backbones.

The table below outlines these strategies and their potential impact on the compound's functionality.

Modification Strategy Target Moiety Specific Change Expected Enhancement of Functionality
Fatty Acid VariationOleyl ChainsReplace with saturated or different length fatty acidsAltered melting point, lubrication, and compatibility with polymers.
Diamine Bridge AlterationEthylenediamineReplace with longer chain diaminesModified crystal packing, flexibility, and thermal properties.
Oleyl Chain FunctionalizationC=C Double BondHydrogenation, Epoxidation, PolymerizationIncreased thermal stability, introduction of reactive sites for cross-linking, or grafting capabilities.

This table summarizes advanced strategies for tailoring the molecular structure of this compound.

Biomedical and Biological Research Perspectives

Formulation in Drug Delivery Systems and Sustained Release Profiles

There is no scientific literature available that describes the use of N,N'-Ethylenebisoleamide in drug delivery systems. While its chemical properties might suggest potential as an excipient, no studies have been published that investigate its role in pharmaceutical formulations. Research into its capacity to encapsulate, protect, or control the release of active pharmaceutical ingredients is currently absent from the public domain. Therefore, no data on sustained release profiles involving this compound can be presented.

Exploratory Research into Therapeutic Potentials

While there is broad interest in identifying new therapeutic agents, research into the specific potential of this compound appears to be an unexplored area.

A thorough review of scientific literature reveals no studies investigating the antifungal properties of this compound. While research exists on the antifungal activities of other bis-amide compounds and fatty acids like oleic acid, these findings cannot be directly extrapolated to this compound without specific experimental evidence. researchgate.netnih.gov

There is no published scientific research on the antiviral mechanisms of this compound against any virus, including HIV or influenza. The antiviral properties of oleic acid and its derivatives have been a subject of some studies; however, this does not constitute evidence for the antiviral activity of the larger, more complex molecule, this compound. nih.govmdpi.comgoogle.comwipo.intnih.gov

No peer-reviewed studies have been published that investigate the anticancer potential of this compound. While some research has shown that other, structurally different compounds containing an ethylenediamine (B42938) moiety exhibit cytotoxic activity against cancer cell lines, these findings are not directly applicable to this compound. nih.gov There is currently no scientific data to suggest that this compound has been evaluated for its effects on cancer cells.

Based on a comprehensive review of the available scientific literature, there is a clear lack of research into the biomedical and biological applications of this compound. The assertions made by some commercial suppliers regarding its therapeutic potential are not substantiated by published, peer-reviewed data. Each of the areas outlined in this article—biocompatibility, drug delivery, emulsion stabilization, and therapeutic potential—remains uninvestigated. Future research is necessary to determine if this compound possesses any of the biomedical properties that have been suggested.

Surfactant and Emulsifying Roles in Biological Contexts

This compound is identified as a non-ionic surfactant. atamanchemicals.com Surfactants, or surface-active agents, are compounds that lower the surface or interfacial tension between two liquids or between a liquid and a solid. nih.govnih.gov Due to their amphiphilic structure, which contains both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, they can facilitate the mixing of substances that are typically immiscible, such as oil and water. nih.govnih.gov This property is fundamental to their roles in emulsification, wetting, foaming, and dispersion. nih.govresearchgate.net

In biological systems, surfactants and emulsifiers play crucial roles. Natural surfactants, often called biosurfactants, are produced by microorganisms, plants, and animals and are involved in various physiological processes. nih.govpolimi.it They are integral to the structure and function of cell membranes and are involved in nutrient uptake and other interfacial phenomena. nih.gov The effectiveness of a surfactant is often characterized by its hydrophilic-lipophilic balance (HLB) and its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. polimi.itnih.gov

While this compound is characterized chemically as a non-ionic surfactant, detailed research findings specifically documenting its surfactant and emulsifying roles within a biological or biomedical context are not available in the provided search results. The existing information primarily details its application in industrial settings, such as in the manufacturing of plastics, coatings, and textiles, where it functions as a lubricant, dispersant, and anti-static agent. atamanchemicals.comhealthchems.comchemicalbook.com For instance, it is used as an intermediate for textile emulsifiers and a foam stabilizer in detergents. healthchems.com

Due to the absence of specific research data on this compound's performance and behavior in biological systems, a data table detailing its properties in such contexts cannot be generated. Research into bio-based and synthetic surfactants for biological applications is a broad field, but specific studies focusing on this compound for these purposes are not described in the search results.

Advanced Analytical and Characterization Methodologies

Quantitative Analysis of N,N'-Ethylenebisoleamide in Complex Matrices

The quantitative determination of this compound in complex samples, such as plastics, requires highly sensitive and selective analytical methods to overcome matrix interferences. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques utilized for this purpose.

HPLC is a cornerstone technique for the analysis of additives in polymers. For a non-volatile and chromophore-lacking compound like this compound, conventional UV-Vis detection is not suitable, necessitating the use of more universal detectors or derivatization strategies.

A validated method for the analogous compound, N,N'-ethylenebisstearamide (EBS), provides a strong framework for the analysis of this compound. This approach utilizes Normal Phase-High Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (NP-HPLC-ELSD). The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds like fatty acid bis-amides.

The separation is typically achieved on a diol or silica (B1680970) column. The mobile phase composition is optimized to ensure good solubility of the analyte and effective separation from other matrix components. For instance, a mobile phase of 100% chloroform (B151607) has been successfully used for the analysis of EBS. The ELSD operates by nebulizing the column effluent, evaporating the solvent, and then measuring the light scattered by the non-volatile analyte particles. This allows for sensitive detection and quantification. A key advantage of this method is its ability to analyze the entire additive mixture, which may contain species with varying alkyl chain lengths, as a single peak.

Table 1: Illustrative NP-HPLC-ELSD Parameters for Fatty Acid Bis-Amide Analysis (Based on methodology for a related compound)

ParameterValue
Column Diol Stationary Phase
Mobile Phase Chloroform/Methanol mixtures or 100% Chloroform
Flow Rate 1 mL/min
Column Temperature 50°C
Detector Evaporative Light Scattering Detector (ELSD)
Limit of Detection (LOD) ~0.8 µg/mL
Limit of Quantification (LOQ) ~2.0 µg/mL

To enhance the chromatographic properties and detectability of this compound, derivatization can be employed. A notable strategy involves the reaction of the secondary bis-amide with trifluoroacetic anhydride (B1165640) (TFAA). This reaction targets the secondary amide groups, converting them into N-trifluoroacyl derivatives. This chemical modification can improve the volatility and/or the detector response of the analyte, facilitating its analysis. Following derivatization, the resulting product can be analyzed by techniques such as gel permeation chromatography, offering a direct measurement of the compound in polymeric matrices without the need for a prior extraction step.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the structural confirmation of this compound. While the high molecular weight and low volatility of the intact molecule can pose challenges for GC analysis, GC-MS can be effectively used to analyze its thermal degradation products or, more commonly, to characterize the fatty acid composition of the commercial additive after hydrolysis.

In a typical GC-MS analysis of a commercial fatty acid bis-amide, the compound may be hydrolyzed to cleave the amide bonds, and the resulting fatty acids are then esterified to form more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrum of each FAME provides a unique fragmentation pattern that allows for its unambiguous identification. This approach has been used to determine the molecular structure of commercial samples of N,N'-ethylenebisstearamide, revealing a primary C18/C18 structure along with molecules having different alkyl chain lengths. rsc.org This indicates that commercial this compound may also be a mixture of related structures based on the purity of the oleic acid feedstock.

A hypothetical fragmentation of this compound in the mass spectrometer could involve cleavage of the C-N bonds and the ethylene (B1197577) bridge, leading to characteristic fragment ions that can be used for its identification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Extraction Protocols from Polymeric Materials

The quantitative analysis of this compound in a polymer first requires its efficient extraction from the matrix. The choice of the extraction method and solvent is critical to ensure complete recovery of the analyte without degrading it or co-extracting significant amounts of interfering substances.

A common and effective method for extracting additives like this compound from polymers such as polyethylene (B3416737) is a dissolution/precipitation procedure. rsc.org This involves dissolving the polymer sample in a suitable solvent at an elevated temperature, followed by cooling to precipitate the polymer, leaving the additive in the supernatant. The supernatant can then be filtered and analyzed.

Other established extraction techniques include:

Soxhlet extraction: A classic and exhaustive extraction method using a suitable solvent.

Ultrasonic extraction: Utilizes ultrasonic waves to accelerate the extraction process.

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): Employs solvents at elevated temperatures and pressures to achieve rapid and efficient extraction.

The selection of the solvent is crucial and depends on the polymer matrix. For polyethylene, solvents like isopropanol (B130326) and cyclohexane (B81311) have been shown to be effective for extracting similar additives. researchgate.net

Table 2: Common Solvents for Extraction of Additives from Polyolefins

SolventPolymer Matrix SuitabilityNotes
Isopropanol PolyethyleneEffective for moderately polar additives.
Cyclohexane PolyethyleneGood for nonpolar additives.
Chloroform/Methanol Ethylene Vinyl Acetate (EVA)Good solubility for fatty acid bis-amides. rsc.org
Dichloromethane PolypropyleneUsed for ultrasonic extraction of oleamide.

The efficiency of the extraction is typically validated by spiking a blank polymer matrix with a known amount of this compound and measuring the recovery.

Spectroscopic Characterization (e.g., FTIR, NMR) for Structural Integrity and Purity

Spectroscopic techniques are vital for confirming the chemical structure, assessing the purity, and ensuring the structural integrity of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the long aliphatic chains.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchingSecondary Amide
~3005C-H stretchingC=C-H (alkene)
2920-2850C-H stretching-CH₂- and -CH₃ (alkane)
~1640C=O stretching (Amide I)Secondary Amide
~1550N-H bending (Amide II)Secondary Amide
~1465C-H bending-CH₂- (alkane)

Deviations from the reference spectrum can indicate impurities or degradation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed for a complete structural elucidation.

¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their connectivity in the molecule. Key signals would include those for the amide protons (N-H), the protons of the ethylene bridge (-CH₂-CH₂-), the vinyl protons of the oleyl chains (-CH=CH-), and the numerous methylene (B1212753) and methyl protons of the fatty acid chains.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the structure, including the carbonyl carbons of the amide groups, the olefinic carbons, and the carbons of the ethylene bridge and the aliphatic chains.

The chemical shifts and coupling constants observed in the NMR spectra are unique to the structure of this compound and can be used to confirm its identity and purity with a high degree of confidence.

Rheological and Dynamic Mechanical Analysis (DMA) for Performance Evaluation in Polymers

The performance of this compound (EBO) as a processing aid and performance modifier in polymeric systems is extensively evaluated using rheological and dynamic mechanical analysis (DMA). These techniques provide critical insights into the macroscopic flow behavior and the microscopic viscoelastic properties of the polymer melt, respectively, elucidating the mechanisms by which EBO enhances processability and influences final product characteristics.

Rheological Analysis:

Rheological studies are fundamental in understanding how EBO functions as a lubricant in polymers like Acrylonitrile-butadiene-styrene (ABS). By measuring properties such as torque, melt flow rate (MFR), and complex viscosity, a quantitative assessment of EBO's efficiency can be made.

In a study investigating the effect of EBO on ABS resin, it was observed that the inclusion of EBO significantly improves the flowability of the polymer. The torque required to process the ABS resin was reduced with the addition of EBO. For instance, the torque value for pure ABS resin was 2.03 N·m, which decreased to 1.69 N·m when 2.0 wt% of EBO was incorporated. researchgate.net This reduction in torque suggests that EBO lessens the frictional resistance between the polymer and the processing equipment's metal surfaces. researchgate.net

The melt flow rate (MFR), a key indicator of processability, was also substantially enhanced. The MFR of the ABS resin increased by 49%, from 14.8 g/10 min for the pure resin to 22.1 g/10 min for the resin containing 2.0 wt% EBO. researchgate.net This indicates a significant increase in the material's ability to flow, which is highly desirable in manufacturing processes like injection molding.

Interactive Data Table: Effect of this compound (EBO) on ABS Resin Properties

PropertyPure ABS ResinABS Resin with 2.0 wt% EBOPercentage Improvement
Torque (N·m)2.031.6916.75% Reduction
Melt Flow Rate (g/10 min)14.822.149% Increase

Dynamic Mechanical Analysis (DMA):

DMA is a powerful technique used to study the viscoelastic behavior of materials, providing information on the storage modulus (E'), loss modulus (E''), and damping factor (tan δ). nih.govlabwrench.com These parameters help to understand the lubrication mechanism of EBO at a molecular level.

Research on ABS resin containing EBO has shown that the lubricant influences the entanglement and mobility of the polymer chains. researchgate.net The analysis suggests that EBO decreases the entanglement density of the styrene-acrylonitrile (SAN) molecular chains within the ABS matrix. researchgate.net Simultaneously, it increases the mobility of the SAN molecular chain segments. researchgate.net This is attributed to a "free volume effect," where EBO molecules increase the space available for the polymer chain fragments to move, thereby reducing internal friction and enhancing flow. researchgate.net

By analyzing the storage and loss moduli as a function of temperature and frequency, the effect of EBO on the glass transition temperature and other relaxation processes can be determined, offering a deeper understanding of its interaction with the polymer matrix. mdpi.compbipolymer.com The storage modulus represents the elastic response and is related to the material's stiffness, while the loss modulus signifies the viscous response and the material's capacity to dissipate energy. labwrench.compbipolymer.com The ratio of these two, tan δ, provides a measure of the material's damping properties. labwrench.com The changes observed in these DMA parameters upon the addition of EBO confirm its role as an effective internal and external lubricant, modifying the polymer's bulk properties by altering molecular-level interactions.

Environmental Impact and Degradation Research

Environmental Release Pathways from Industrial Applications

The release of N,N'-Ethylenebisoleamide into the environment can occur at multiple stages of its lifecycle, from chemical synthesis to the disposal of end-use products. As a synthetic wax used widely as a lubricant, slip agent, and dispersant, its primary applications are in the production of polymers, lubricants, greases, and coatings. google.com

Key release scenarios include:

Manufacturing and Formulation: The synthesis of this compound and its subsequent blending into commercial products can lead to releases. google.com Industrial settings that are not fully enclosed have a higher potential for releasing the substance into the workplace air and surrounding environment, including soil and aquatic media. epa.gov

Processing and Industrial Use: During the processing of plastics like ABS, PVC, polyethylene (B3416737), and polypropylene, this compound is used as both an internal and external lubricant and mold release agent. nih.gov Volatilization at high processing temperatures, as well as inclusion in wastewater from cleaning and cooling processes, are potential release pathways. Release can occur during its use as a processing aid in closed systems, though with minimal release expected in such cases. google.com

Product Lifecycle and Disposal: Additives like this compound are often not chemically bound to the polymer matrix. nih.gov Consequently, they can be gradually released from plastic products throughout their service life due to physical abrasion, weathering, and photo-oxidation. nih.gov The ultimate disposal of these plastic goods in landfills or through inadequate waste management can lead to the leaching of the compound into soil and groundwater. nih.gov

Interactive Data Table: Industrial Applications and Environmental Release Points

Industrial ApplicationLifecycle StagePotential Release PathwayEnvironmental Compartment
Plastics (ABS, PS, PVC, PE, PP) Manufacturing & ProcessingVolatilization, wastewater dischargeAir, Water, Soil
Product UseLeaching, abrasion, degradation of plasticSoil, Water
DisposalLeaching from landfillsSoil, Water
Lubricants & Greases Formulation & UseSpills, industrial dischargeSoil, Water
Coatings & Inks Application & CuringVolatilization of solvents carrying the additiveAir
Textile & Leather Manufacturing ProcessingWastewater from dyeing and finishingWater
Rubber Production Processing & MoldingDust/particulate emissions, wastewaterAir, Soil, Water

Biodegradation and Environmental Fate Studies

Specific scientific literature detailing the biodegradation and environmental fate of this compound is limited. While it belongs to the class of fatty acid amides, which includes naturally occurring and biodegradable compounds, its synthetic nature and molecular structure warrant specific investigation. nih.gov

Fatty acid amides can be degraded by enzymes such as fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond. nih.gov However, the environmental relevance of such pathways for a large, synthetic bis-amide molecule like this compound has not been extensively studied. Without specific experimental data on its half-life in soil, water, or sediment, or its potential for bioaccumulation, a complete environmental risk profile cannot be accurately constructed. Multimedia environmental fate modeling for other amides, such as DEET, predicts that these types of compounds will primarily partition to receiving waters and soil. nih.gov The bioaccumulation potential of this compound is expected to be low based on the general behavior of similar amide compounds. nih.gov Further research is required to determine its persistence, the identity of any degradation products, and its potential to bioaccumulate in the food chain.

Waste Management and Recycling Considerations in Production

Effective waste management during the production of this compound is crucial for minimizing its environmental impact. The focus is on reducing waste at the source, recycling process materials, and treating any effluent to meet environmental standards.

A patented production process highlights a sustainable approach by utilizing sulfated rapeseed oil, a byproduct from vegetable oil refining, as a primary raw material. google.com This method not only makes use of a renewable resource but is also designed to reduce pollution. The process allows for the reclamation and circular utilization of byproducts, and the wastewater generated is reportedly easier to treat to meet national discharge standards. google.com

General principles for managing waste from the production of this compound and similar industrial waxes include:

Solvent Recycling: Solvents used during purification steps can be recovered through distillation and reused in subsequent batches, reducing both waste volume and raw material costs.

Catalyst Recovery: Where possible, catalysts used in the amidation process should be recovered and regenerated for reuse.

Wastewater Treatment: Effluent from the production process must be treated to remove organic compounds, unreacted raw materials, and catalysts before discharge.

Solid Waste Disposal: Any solid waste or sludge generated should be disposed of in accordance with local and national regulations, often through incineration or secure landfill. epa.gov

The reuse of plastic sprues and runners (waste from injection molding) in the form of regrind is an established practice in the plastics industry, which helps to minimize waste of products containing this compound. mdpi.com

Interactive Data Table: Sustainable Production and Waste Management Approaches

Process StageSustainable Approach / Waste ManagementEnvironmental BenefitReference
Raw Material Sourcing Use of waste/byproduct oils (e.g., sulfated rapeseed oil)Utilization of renewable resources, reduction of waste from other industries google.com
Synthesis Reclamation and circular use of castoff materialsReduced raw material consumption, lower production cost google.com
Purification On-site solvent recovery and reuseMinimized hazardous waste generation, reduced solvent purchasing epa.gov
Wastewater Treatment to meet national discharge standardsProtection of aquatic ecosystems google.com
End-Product Use (Plastics) Mechanical recycling of polymer waste (regrind)Reduced plastic waste, conservation of resources mdpi.com

Toxicological Research and Safety Profile Elucidation

In Vitro and In Vivo Toxicological Assessments

Direct toxicological assessments on N,N'-Ethylenebisoleamide are not extensively available in public literature. The safety evaluation often relies on the toxicological profiles of its expected hydrolysis products, oleamide and ethylenediamine (B42938), and similar fatty amides like erucamide.

Oleamide : Limited health information is available for oleamide. canada.ca However, due to its structural and toxicokinetic similarities to erucamide, it is expected to have a low hazard potential. canada.cacanada.ca Erucamide has demonstrated low acute toxicity, and no adverse effects were observed in repeated-dose and developmental toxicity studies. canada.ca Therefore, oleamide is also considered to be of low toxicity. canada.ca One human study noted that an open patch test with oleylamide (an alternative name for oleamide) at 0.1% in ethanol caused a strong urticarial reaction (hives) within 20 minutes. nih.gov

Ethylenediamine (EDA) : In contrast, ethylenediamine is a well-studied compound with notable toxicity. It is classified as a corrosive chemical that can cause severe skin burns and eye damage upon contact. nj.gov Inhalation can irritate the nose, throat, and lungs, potentially leading to a dangerous buildup of fluid in the lungs (pulmonary edema). nj.gov It is also a known skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure. nj.govoxfordlabchem.com Animal studies have established its acute toxicity, with oral LD50 (lethal dose, 50%) values of 500 mg/kg in rats and 470 mg/kg in guinea pigs. oxfordlabchem.com Chronic exposure can lead to damage to the kidneys, lungs, and liver. oxfordlabchem.cominchem.org

CompoundAssessment TypeKey FindingsReference
OleamideRead-across from ErucamideExpected to have low acute toxicity and low hazard potential. canada.cacanada.ca
EthylenediamineAcute Oral Toxicity (LD50)500 mg/kg (Rat), 470 mg/kg (Guinea pig) oxfordlabchem.com
EthylenediamineAcute Dermal Toxicity (LD50)560 mg/kg (Rabbit) fishersci.com
EthylenediamineChronic EffectsToxic to kidneys, lungs, liver, and mucous membranes. oxfordlabchem.cominchem.org
EthylenediamineIrritation/SensitizationCorrosive to skin and eyes; skin and respiratory sensitizer. nj.gov

Mutagenicity Testing and Genetic Toxicity Studies

Specific mutagenicity and genetic toxicity studies for this compound are not available in the reviewed literature. Assessments are therefore based on data for its precursors.

Oleamide : Oleamide is considered not to be genotoxic. canada.ca

CompoundTest/AssayResultReference
OleamideGenotoxicity AssessmentNot genotoxic canada.ca
EthylenediamineCHO Gene Mutation AssayNegative nih.gov
EthylenediamineSister-Chromatid Exchange (SCE) TestNegative nih.gov
EthylenediamineUnscheduled DNA Synthesis (UDS) AssayNegative nih.gov
EthylenediamineDominant Lethal Study (Rat)Negative nih.gov

Neurotoxicity Investigations

There are no specific neurotoxicity investigations for this compound found in the provided search results. While studies exist on other amide compounds, such as N,N-diethyl-meta-toluamide (DEET), which has been investigated for its mode of action and neurotoxicity, these findings cannot be directly extrapolated to this compound without specific research. nih.govnih.gov The potential for neurotoxicity remains an area requiring direct investigation.

Migration Studies from Food Contact Materials

This compound is used as a lubricant and slip agent in the manufacturing of plastics. chemicalbook.com As an additive, it has the potential to migrate from packaging into food.

Research has identified this compound as a migrant from food contact materials (FCMs). One study conducted an exhaustive analysis of eight different corks made from ethylene-vinyl acetate (EVA). unizar.es Using advanced analytical techniques, the study identified fifty compounds that migrated from the corks. Among these were intentionally added substances like lubricants, including N,N'-1,2-ethanediylbis-octadecanamide (a related compound) and N,N'-1,2-ethanediylbis-oleamide itself. unizar.es

The migration of such additives from packaging is a complex process influenced by factors like the type of food, temperature, and contact time. nih.gov While this compound is not always an intentionally added substance, it can appear as a non-intentionally added substance (NIAS) resulting from degradation or impurities. unizar.es Another study on microwavable plastic food containers identified isomers of oleamide as migrating NIAS. foodpackagingforum.org Given that oleamide is a component of this compound, this finding is relevant to its potential presence in food. The presence of these substances in food simulants highlights the need for ongoing monitoring and risk assessment. nih.govscispace.com

Food Contact MaterialMigrating SubstanceStudy FindingReference
Ethylene-vinyl acetate (EVA) corksThis compoundIdentified as a migrating lubricant from the cork material. unizar.es
Microwavable plastic containers (Polypropylene)Isomers of oleamideIdentified as a migrating Non-Intentionally Added Substance (NIAS). foodpackagingforum.org
Various plastic packagingOleamideMigration from food packaging into food simulants has been reported. nih.gov

Hydrolysis Studies in Simulated Biological and Food Systems

Direct hydrolysis studies on this compound were not found. However, research on its primary component, oleamide, provides significant insight into its likely fate in biological systems. It is expected that this compound would hydrolyze into oleic acid and ethylenediamine.

A key study investigated the hydrolysis of oleamide using simulated gastrointestinal fluids. nih.gov

Simulated Gastric Fluid : When incubated in simulated gastric fluid for 4 hours at 37°C, the degree of oleamide hydrolysis was found to be negligible. nih.gov

Simulated Intestinal Fluid : In simulated intestinal fluid, the addition of "bile salts" significantly increased the rate of hydrolysis. nih.gov This resulted in approximately 95% loss of oleamide after a 4-hour incubation at 37°C. nih.gov The study also demonstrated the stoichiometric formation of oleic acid, a common dietary fatty acid considered innocuous. nih.gov

These findings suggest that if this compound were ingested, it would likely pass through the stomach largely intact before undergoing significant hydrolysis in the intestinal tract. This breakdown would release oleic acid and ethylenediamine. The high degree of hydrolysis of the oleamide portion into a harmless substance is a critical factor in its safety assessment. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Material Science Applications

The unique molecular structure of N,N'-Ethylenebisoleamide, characterized by two long, unsaturated alkyl chains and polar amide groups, opens avenues for its application in advanced material science. Future research is anticipated to move beyond its conventional use as a lubricant and slip agent.

One promising area is its use in bioplastics and polymer composites . As the demand for sustainable materials grows, the bio-based nature of this compound makes it an attractive additive for enhancing the properties of polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). Research is expected to focus on its role as a compatibilizer and performance enhancer in these materials.

Furthermore, its application as a nucleating agent in semi-crystalline polymers is a significant area of future exploration. By providing sites for crystal growth, it can modify the mechanical and optical properties of polymers. The table below outlines potential polymers that could benefit from the nucleating effects of this compound.

Polymer CategoryPotential Benefits of Nucleation
Polyolefins (e.g., Polypropylene, Polyethylene)Improved clarity, increased stiffness, faster cycle times in molding
Polyesters (e.g., PET, PBT)Enhanced thermal stability, improved dimensional stability
Polyamides (e.g., Nylon 6, Nylon 6,6)Increased crystallinity, improved mechanical strength
Bioplastics (e.g., PLA)Accelerated crystallization rates, enhanced heat resistance

Another emerging application is in the development of controlled-release systems . The long hydrophobic chains of this compound can form matrices that encapsulate active substances, such as fragrances or antimicrobial agents, allowing for their gradual release over time. This could find applications in active packaging and advanced textiles.

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental understanding of the molecular interactions of this compound is crucial for designing new materials with tailored properties. Future research will likely focus on elucidating the interplay between its molecular structure and its function at interfaces and in bulk materials.

Advanced analytical techniques will be pivotal in probing these interactions. Studies will likely investigate the role of the cis-double bond in the oleyl chains, which influences the molecule's packing and conformation, and how this affects its interaction with different polymer matrices. The presence of polar amide groups allows for hydrogen bonding, while the nonpolar alkyl chains interact via van der Waals forces. Understanding this dual nature is key to its function as a compatibilizer in polymer blends.

Recent studies on the lubricating effect of this compound in acrylonitrile-butadiene-styrene (ABS) resins have shown that it can reduce the interaction energy with the polymer matrix, thereby improving flow properties. Future research will expand on these findings to other polymer systems and explore how its molecular architecture can be modified to fine-tune these interactions for specific applications.

Development of Advanced Sustainable Synthesis Routes

The growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing this compound. Traditional synthesis methods often involve high temperatures and stoichiometric reagents, leading to significant energy consumption and waste generation.

Future research will focus on environmentally benign synthesis strategies. One promising approach is the use of enzymatic catalysis . Lipases, for instance, can catalyze the amidation of oleic acid with ethylenediamine (B42938) under mild conditions, offering high selectivity and reducing the formation of byproducts. This approach aligns with the principles of green chemistry by utilizing renewable catalysts and operating at lower energy inputs.

Another avenue of exploration is the development of novel heterogeneous catalysts for direct amidation reactions. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Research into catalytic systems that can efficiently promote the reaction of carboxylic acids and amines with the sole byproduct being water is a key goal. A patented process has already demonstrated a more sustainable route starting from sulfated rapeseed oil, indicating a clear trend towards the use of renewable feedstocks. google.com

Synthesis RouteKey AdvantagesResearch Focus
Enzymatic SynthesisMild reaction conditions, high selectivity, biodegradable catalystOptimization of enzyme stability and reusability, solvent selection
Heterogeneous CatalysisCatalyst reusability, reduced waste, continuous processing potentialDevelopment of highly active and selective catalysts, reaction kinetics studies
Renewable FeedstocksReduced reliance on fossil fuels, improved sustainability profileUtilization of various vegetable oils and bio-derived amines

Computational Modeling and Simulation for Predictive Research

Computational modeling and simulation are becoming indispensable tools for accelerating materials discovery and design. In the context of this compound, these techniques offer a powerful approach to predict its behavior in various material systems, thereby guiding experimental efforts.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to study the electronic structure of this compound and its specific interactions with other molecules. This can help in understanding the nature of hydrogen bonding and van der Waals forces with different functional groups in polymers.

The predictive power of these computational methods will enable the rational design of new materials incorporating this compound with optimized properties for specific applications, reducing the need for extensive trial-and-error experimentation.

Integration into Next-Generation Multifunctional Material Systems

The future of materials science lies in the development of multifunctional materials that can perform multiple tasks simultaneously. This compound, with its unique combination of properties, is a candidate for integration into such advanced systems.

One exciting possibility is its use in self-healing materials . The long, mobile alkyl chains of this compound could act as a "healing agent" in a polymer matrix. Upon damage, these molecules could diffuse to the damaged area and, through intermolecular interactions, help to restore the material's integrity. Its ability to reduce viscosity could facilitate the flow of material to fill cracks.

Furthermore, its role as a compatibilizer can be leveraged to create novel polymer blends with enhanced performance. By improving the interfacial adhesion between immiscible polymers, this compound can contribute to the development of materials with a unique combination of properties, such as toughness and flexibility.

The integration of this compound into these next-generation systems will require a multidisciplinary approach, combining polymer chemistry, materials science, and advanced characterization techniques. As research progresses, this versatile molecule is expected to play an increasingly important role in the development of smart and sustainable materials of the future.

Q & A

Q. What are the standard analytical techniques for confirming the structural integrity and purity of N,N'-Ethylenebisoleamide in synthetic chemistry?

  • Methodological Answer: Structural confirmation and purity assessment of this compound can be achieved using 1H NMR spectroscopy and LC–MS (ESI) . For bisamide derivatives, these techniques are critical for identifying characteristic signals such as olefinic protons (δ 5.3–5.4 ppm) and verifying molecular weight via mass spectrometry. Cross-referencing experimental data with calculated values (e.g., molecular weight 588.99 g/mol) ensures accuracy .

Q. How does the solubility profile of this compound influence its experimental handling in polymer research?

  • Methodological Answer: this compound is insoluble in most solvents at room temperature but dissolves in heated ethanol, 1,3-butanediol, or methyl isobutyl ketone. Researchers should employ controlled heating (e.g., 60–80°C) to prepare homogeneous solutions for incorporation into polymer matrices. Post-cooling, phase separation studies can be conducted to assess dispersion efficacy .

Q. What functional roles does this compound play in polyolefin films, and how can its performance be quantified?

  • Methodological Answer: As a lubricant and antistatic agent, this compound reduces surface friction and static charge accumulation in polyethylene (PE) and polypropylene (PP) films. Performance can be quantified using surface resistivity measurements (ASTM D257) and tribological tests (e.g., coefficient of friction via ASTM D1894). Comparative studies with control samples (0.1–1.0 wt% additive) are recommended .

Advanced Research Questions

Q. What experimental strategies are effective for studying the migration of this compound from food-contact materials into simulants?

  • Methodological Answer: To evaluate migration, use accelerated aging tests (e.g., 40°C for 10 days) with food simulants (e.g., 10% ethanol for aqueous foods). Quantify migrated amounts via GC-MS or HPLC-UV , referencing calibration curves from spiked samples. Detection limits should align with regulatory thresholds (e.g., EU No 10/2011). Evidence from contaminant identification in paper/board materials supports this approach .

Q. How can synergistic or antagonistic interactions between this compound and other additives in elastomer formulations be systematically analyzed?

  • Methodological Answer: In butadiene rubber (BR) formulations, combinatorial studies using Design of Experiments (DoE) are critical. Vary concentrations of this compound alongside antioxidants (e.g., Decabromodiphenyl oxide) and UV stabilizers. Assess mechanical properties (tensile strength, elongation) and thermal stability (TGA/DSC) to identify interactions. Statistical tools like ANOVA can resolve confounding effects .

Q. What advanced chromatographic or spectroscopic methods are suitable for quantifying trace this compound in environmental matrices?

  • Methodological Answer: For trace analysis in complex matrices (e.g., wastewater or soil), employ solid-phase extraction (SPE) followed by UHPLC-QTOF-MS . High-resolution mass spectrometry (HRMS) distinguishes this compound (C₃₈H₇₂N₂O₂, [M+H]⁺ m/z 589.55) from isobaric interferents. Method validation should include recovery experiments (spiked at 1–100 ppb) .

Q. How can researchers evaluate the long-term stability of this compound under oxidative or hydrolytic conditions relevant to industrial applications?

  • Methodological Answer: Conduct accelerated degradation studies by exposing the compound to hydrogen peroxide (3% v/v, 50°C) or acidic/alkaline buffers (pH 2–12). Monitor degradation products via FTIR (loss of amide bands at ~1650 cm⁻¹) and LC–MS/MS . Kinetics modeling (e.g., pseudo-first-order decay) quantifies degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.